molecular formula C11H10Br2O3 B14145986 Phenylmethyl 2,2-dibromo-3-oxobutanoate CAS No. 362610-30-8

Phenylmethyl 2,2-dibromo-3-oxobutanoate

Cat. No.: B14145986
CAS No.: 362610-30-8
M. Wt: 350.00 g/mol
InChI Key: HICRKTRHESQLJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylmethyl 2,2-dibromo-3-oxobutanoate is a brominated ester derivative featuring a 3-oxobutanoate backbone substituted with two bromine atoms at the 2-position and a phenylmethyl (benzyl) ester group. Its molecular formula is C₁₁H₁₀Br₂O₃, with a calculated molecular weight of approximately 350 g/mol.

Properties

CAS No.

362610-30-8

Molecular Formula

C11H10Br2O3

Molecular Weight

350.00 g/mol

IUPAC Name

benzyl 2,2-dibromo-3-oxobutanoate

InChI

InChI=1S/C11H10Br2O3/c1-8(14)11(12,13)10(15)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

HICRKTRHESQLJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)OCC1=CC=CC=C1)(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenylmethyl 2,2-dibromo-3-oxobutanoate typically involves the bromination of benzyl acetoacetate. The reaction is carried out by treating benzyl acetoacetate with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 2,2-positions of the acetoacetate moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Phenylmethyl 2,2-dibromo-3-oxobutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form phenylmethyl 3-oxobutanoate by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of phenylmethyl 2,2-dibromo-3-oxobutanoic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or primary amines are commonly used under mild conditions.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products Formed

    Substitution Reactions: Formation of phenylmethyl 2-substituted-3-oxobutanoates.

    Reduction Reactions: Formation of phenylmethyl 3-oxobutanoate.

    Oxidation Reactions: Formation of phenylmethyl 2,2-dibromo-3-oxobutanoic acid.

Scientific Research Applications

Phenylmethyl 2,2-dibromo-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of phenylmethyl 2,2-dibromo-3-oxobutanoate involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are still under investigation, but the compound’s reactivity with nucleophiles is a key aspect of its mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Phenylmethyl 2,2-dibromo-3-oxobutanoate with three related compounds, emphasizing structural, synthetic, and functional differences.

Methyl 2-Benzoylamino-3-oxobutanoate

  • Molecular Formula: C₁₂H₁₃NO₄
  • Key Functional Groups: Ester, ketone, benzoylamino.
  • Properties :
    • Higher solubility in polar solvents due to the amide group.
    • Stable under reflux conditions in benzene with catalytic acid (e.g., PTSA) .
  • Applications: Intermediate in synthesizing enamino esters for heterocyclic compounds (e.g., pyrazoles or pyridines) .
Parameter This compound Methyl 2-Benzoylamino-3-oxobutanoate
Molecular Weight ~350 g/mol ~235 g/mol
Reactivity Bromine atoms enable electrophilic substitutions Amide group supports nucleophilic additions
Synthetic Role Bromination precursor Condensation agent for heterocycles

Benzyl Benzoate

  • Molecular Formula : C₁₄H₁₂O₂
  • Key Functional Groups : Benzoate ester.
  • Properties: Liquid at room temperature; used as a solvent or fragrance carrier.
  • Applications : Common in cosmetics, pharmaceuticals, and as an acaricide .
Parameter This compound Benzyl Benzoate
Physical State Likely solid (high molecular weight) Liquid
Regulatory Status Potential bromine-related hazards Low acute toxicity
Functional Versatility Limited to halogenation chemistry Broad solvent/fragrance uses

2-(Phenylmethyl)-1,3-dioxan-5-ol (Acetal)

  • Molecular Formula : C₁₁H₁₄O₃
  • Key Functional Groups : Dioxane ring, hydroxyl.
  • Properties: Tenacity >48 hours in fragrance formulations . Exhibits floral-green odor notes, unlike the non-volatile brominated ester.
  • Applications : Perfumery and flavoring agent .
Parameter This compound 2-(Phenylmethyl)-1,3-dioxan-5-ol
Volatility Non-volatile (solid) High (used in fragrances)
Biological Activity Unlikely for fragrance use Flavor/fragrance industry staple

Limitations and Inferences

The provided evidence lacks direct data on this compound, necessitating inferences from structural analogs. For instance:

  • Its bromine content likely increases density and melting point compared to Benzyl Benzoate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.